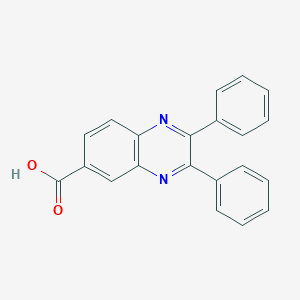

2,3-Diphenylquinoxaline-6-carboxylic acid

Übersicht

Beschreibung

- Diese Verbindung stört die Akt1-PH-Domäne , wodurch die Translokation von Akt1 verhindert wird . Akt1 ist eine Serin/Threonin-Kinase, die an Zellüberleben, Wachstum und Stoffwechsel beteiligt ist.

CAY10567: ist ein mit dem chemischen Namen .

Vorbereitungsmethoden

Synthesewege: Der Syntheseweg für CAY10567 umfasst den Aufbau des Chinoxalinringsystems, gefolgt von einer Carboxylierung. Spezifische Details zu den Syntheseschritten sind in der Literatur nicht leicht zugänglich.

Industrielle Produktion: Informationen zu großtechnischen Produktionsmethoden sind begrenzt.

Analyse Chemischer Reaktionen

Reaktionen: CAY10567 kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution

Häufige Reagenzien und Bedingungen: Detaillierte Informationen über häufige Reagenzien und Bedingungen für Reaktionen von CAY10567 sind rar.

Hauptprodukte: Die Hauptprodukte, die sich aus Reaktionen von CAY10567 ergeben, wurden nicht umfassend untersucht.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic Acid

The synthesis of DPQCA typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. The method is efficient and yields high-quality products. For instance, a study demonstrated the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine using rectified spirit as a solvent .

Biological Applications

1. Anticancer Activity

DPQCA has been investigated for its anticancer properties, particularly as a tubulin inhibitor. A study synthesized various derivatives of DPQCA and evaluated their cytotoxicity against several human cancer cell lines, including AGS (gastric adenocarcinoma), HT-29 (colon adenocarcinoma), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited potent activity by targeting the colchicine binding site on β-tubulin .

Table 1: Cytotoxicity of DPQCA Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| DPQCA-1 | AGS | 12.5 |

| DPQCA-2 | HT-29 | 15.0 |

| DPQCA-3 | MCF-7 | 10.0 |

2. Antiviral and Antibacterial Properties

DPQCA has shown potential as an antiviral and antibacterial agent. Its mechanism involves disrupting cellular processes in pathogens, making it a candidate for further development in treating infections .

Materials Science Applications

1. Optoelectronic Devices

DPQCA derivatives have been explored for their optoelectronic properties. A series of bipolar donor-acceptor-donor (D-A-D) quinoxaline amine derivatives were synthesized to investigate their emission properties. The study found that these materials exhibit strong solid-state emissions and are suitable for use in optoelectronic devices due to their ambipolar nature and good thermal stability .

Table 2: Photophysical Properties of DPQCA Derivatives

| Compound | Emission Color | HOMO-LUMO Gap (eV) |

|---|---|---|

| DPQCA-Amine-1 | Yellow | 2.5 |

| DPQCA-Amine-2 | Blue | 2.8 |

| DPQCA-Amine-3 | Green | 2.6 |

Case Studies

Case Study 1: Cancer Treatment Research

In a recent study, researchers synthesized 28 derivatives of DPQCA aimed at enhancing its efficacy as a tubulin inhibitor. The compounds were subjected to molecular docking studies to predict their binding affinities to β-tubulin, leading to the identification of several promising candidates for further development in cancer therapies .

Case Study 2: Development of Optoelectronic Materials

Another research group focused on the synthesis of D-A-D based quinoxaline derivatives for optoelectronic applications. They utilized various spectroscopic techniques to assess the electronic properties and found that specific modifications to the quinoxaline core significantly enhanced the photophysical performance, making them suitable for solid-state lighting applications .

Wirkmechanismus

- CAY10567’s mechanism of action involves interfering with the Akt1 PH domain. By inhibiting Akt1 translocation, it may impact downstream signaling pathways related to cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Leider gibt es in der Literatur nur wenige Verbindungen, die direkt mit CAY10567 vergleichbar sind.

Einzigartigkeit: Die Einzigartigkeit von CAY10567 liegt in seinen spezifischen Akt1-Ziel-Eigenschaften, die es von anderen Chinoxalinderivaten unterscheiden.

Biologische Aktivität

2,3-Diphenylquinoxaline-6-carboxylic acid is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, focusing on its role as an α-glucosidase inhibitor, its potential as an Akt inhibitor, and other pharmacological properties supported by recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 326.36 g/mol

- CAS Number : 32387-96-5

- Solubility : Soluble in DMSO (25 mg/ml)

1. α-Glucosidase Inhibition

Recent studies have highlighted the potential of this compound and its derivatives as effective inhibitors of the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism by hydrolyzing oligosaccharides into monosaccharides. Inhibition of α-glucosidase can help manage blood glucose levels, making it a target for diabetes treatment.

Research Findings :

- A series of diphenylquinoxaline derivatives were synthesized and screened for α-glucosidase inhibitory activity.

- The most potent derivative exhibited an IC value ranging from 110.6 µM to 453.0 µM, compared to acarbose (IC = 750 µM) .

- Kinetic studies indicated that the most effective compound acted via competitive inhibition .

| Compound | IC (µM) | Type of Inhibition |

|---|---|---|

| 7e | 110.6 | Competitive |

| Acarbose | 750 | Competitive |

2. Akt Inhibition

This compound has also been identified as an inhibitor of Akt, a key signaling protein involved in various cellular processes including metabolism, proliferation, and survival. Inhibition of Akt can have therapeutic implications in cancer treatment and metabolic disorders.

Mechanism :

- The compound inhibits the translocation of Akt, thereby potentially disrupting its signaling pathway .

Pharmacological Applications

The biological activities of quinoxaline derivatives extend beyond diabetes management and cancer therapy. They have shown promise in various therapeutic areas:

- Antitumor Activity : Quinoxaline derivatives have been reported to exhibit antitumor effects by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Some studies suggest that these compounds possess antimicrobial activity against certain pathogens.

Case Studies

Several case studies illustrate the effectiveness of quinoxaline derivatives in clinical settings:

- Diabetes Management : A study involving diabetic models demonstrated that compounds with α-glucosidase inhibitory activity significantly reduced postprandial blood glucose levels.

- Cancer Research : In vitro studies revealed that quinoxaline derivatives could inhibit cell growth in various cancer cell lines, suggesting their potential as anticancer agents.

Eigenschaften

IUPAC Name |

2,3-diphenylquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2/c24-21(25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWGZXMTCUOPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348063 | |

| Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32387-96-5 | |

| Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,3-diphenylquinoxaline-6-carboxylic acid in the synthesis of the hyperbranched polymer PPQ-BO?

A1: this compound serves as an end-capping agent for the hyperbranched polymer PPQ-BO []. The PPQ-BO polymer, synthesized from the AB2 monomer 2,3-bis(3-amino-4-hydroxyphenyl)quinoxaline-6-carboxylic acid dihydrochloride, possesses numerous o-aminophenol end groups. These end groups can be reacted with various molecules, including this compound, to modify the properties of the hyperbranched polymer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.